molecular formula C15H21BrO4 B1262051 Laurendecumenyne A

Laurendecumenyne A

Cat. No. B1262051
M. Wt: 345.23 g/mol
InChI Key: LKCIGYCRLQLMBC-NNNWXBAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurendecumenyne A is a natural product found in Laurencia decumbens with data available.

Scientific Research Applications

Identification and Isolation

Laurendecumenyne A is a halogenated nonterpenoid C(15)-acetogenin, identified from the marine red alga Laurencia decumbens. Its structure was established using spectroscopic analysis, including UV, IR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and 1D and 2D NMR techniques (Ji, Li, Li, & Wang, 2007).

Synthesis and Structural Analysis

Advanced synthetic methods have been developed to replicate molecules like Laurendecumenyne A. A notable approach for synthesizing bis-THF C15 acetogenin natural products, including Laurendecumenyne B, involved epoxide opening, Birch reduction, and other complex chemical processes (Ramana et al., 2021).

Potential Therapeutic Applications

While Laurendecumenyne A itself was found inactive in cytotoxic assays against tumor cell lines, ongoing research in marine phycocompounds has highlighted its potential as a senolytic agent. Laurendecumenyne A has shown promise in inhibiting target proteins associated with senescent cells, a major hallmark of biological aging (Salekeen et al., 2021).

Chemodiversity and Marine Algae Research

Laurendecumenyne A contributes to the chemodiversity observed in Laurencia species. The marine environment, with its diverse range of macro- and microorganisms, offers a wealth of novel compounds for potential applications in pharmaceuticals, cosmeceuticals, and other sectors. Laurencia species are particularly recognized for their rich array of secondary metabolites (Harizani, Ioannou, & Roussis, 2016).

properties

Product Name

Laurendecumenyne A

Molecular Formula

C15H21BrO4

Molecular Weight

345.23 g/mol

IUPAC Name

(1S,3R,4S,6R,8R,10R)-4-bromo-3-ethyl-10-hydroperoxy-8-[(Z)-pent-2-en-4-ynyl]-2,7-dioxabicyclo[4.2.2]decane

InChI

InChI=1S/C15H21BrO4/c1-3-5-6-7-12-14-9-15(20-17)13(19-12)8-10(16)11(4-2)18-14/h1,5-6,10-15,17H,4,7-9H2,2H3/b6-5-/t10-,11+,12+,13+,14-,15+/m0/s1

InChI Key

LKCIGYCRLQLMBC-NNNWXBAASA-N

Isomeric SMILES

CC[C@@H]1[C@H](C[C@@H]2[C@@H](C[C@H](O1)[C@H](O2)C/C=C\C#C)OO)Br

Canonical SMILES

CCC1C(CC2C(CC(O1)C(O2)CC=CC#C)OO)Br

synonyms

(3Z)-6:10,7:13-bisepoxy-12-bromo-9-hydroperoxylpentadeca-3-en-1-yne
laurendecumenyne A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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